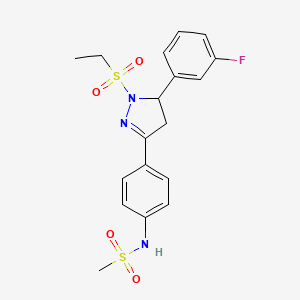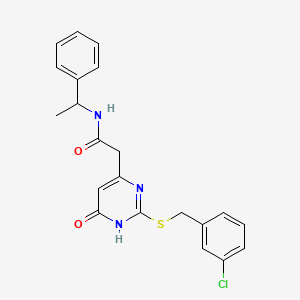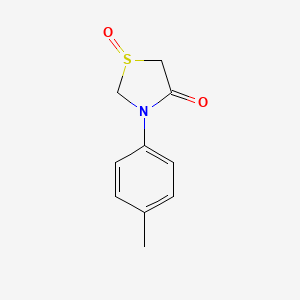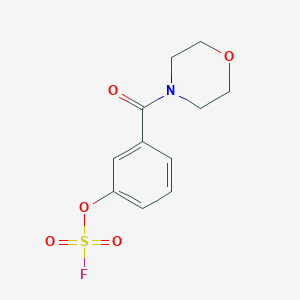
N-(4-(1-(ethylsulfonyl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(1-(Ethylsulfonyl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is an organic compound belonging to the class of sulfonamides. It is characterized by its unique structure featuring a pyrazole ring, a sulfonamide group, and a fluorinated aromatic ring. This compound is gaining interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Formation of the Pyrazole Ring: : This typically involves a cyclization reaction between a hydrazine derivative and a β-keto ester or its equivalent under acidic or basic conditions.
Introduction of the Ethylsulfonyl Group: : An ethylsulfonyl chloride can be used to introduce the ethylsulfonyl group onto the pyrazole ring through a nucleophilic substitution reaction in the presence of a base like triethylamine.
Attachment of the Fluorophenyl Ring: : This step involves the coupling of a fluorophenyl halide (such as 3-fluorophenyl bromide) with the pyrazole intermediate using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Addition of the Methanesulfonamide Group: : Finally, the methanesulfonamide group is introduced through a nucleophilic substitution reaction, using methanesulfonyl chloride in the presence of a base.
Industrial Production Methods
Scaling up the synthesis of this compound for industrial production involves optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques like flow chemistry and process intensification are often employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : N-(4-(1-(Ethylsulfonyl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide can undergo oxidation reactions under the influence of strong oxidizing agents like potassium permanganate, leading to the formation of corresponding sulfone derivatives.
Reduction: : This compound can be reduced to yield different derivatives, depending on the reaction conditions and reducing agents used, such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Bases: : Triethylamine, sodium hydroxide.
Catalysts: : Palladium (for coupling reactions).
Major Products Formed
Oxidation: : Sulfone derivatives.
Reduction: : Alcohols or amines, depending on the conditions.
Substitution: : Various substituted derivatives, enhancing the compound's versatility in further applications.
Scientific Research Applications
Chemistry
N-(4-(1-(Ethylsulfonyl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is used as a precursor in the synthesis of more complex molecules and materials. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology and Medicine
This compound has shown potential as a bioactive molecule, with research suggesting its utility in developing new pharmaceuticals. It has been investigated for its antimicrobial, anti-inflammatory, and anticancer properties. The presence of the sulfonamide group is particularly noteworthy, as it can interfere with folate synthesis in bacteria, making it a potential antibacterial agent.
Industry
In industrial settings, this compound is used in the production of specialty chemicals and materials, including polymers and advanced coatings. Its reactivity and functional group compatibility make it a versatile building block in material science.
Mechanism of Action
The biological activity of N-(4-(1-(Ethylsulfonyl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is primarily attributed to its ability to interact with specific molecular targets. Its mechanism of action involves the inhibition of key enzymes or receptors that are crucial for the survival and proliferation of pathogens or cancer cells. The compound's sulfonamide group plays a significant role in its interaction with the enzyme's active site, leading to the inhibition of folate synthesis in bacteria, for example.
Comparison with Similar Compounds
Compared to other sulfonamide derivatives, N-(4-(1-(Ethylsulfonyl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide stands out due to the presence of the fluorophenyl group, which can enhance its lipophilicity and ability to cross biological membranes. Similar compounds include:
Sulfamethoxazole: : Another sulfonamide with antimicrobial properties.
Celecoxib: : A sulfonamide-based drug used as a COX-2 inhibitor for pain and inflammation.
Dapsone: : A sulfonamide with antibacterial and anti-inflammatory effects.
This compound's unique structure and properties make it a promising compound for further research and development in various scientific and industrial applications.
Properties
IUPAC Name |
N-[4-[2-ethylsulfonyl-3-(3-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4S2/c1-3-28(25,26)22-18(14-5-4-6-15(19)11-14)12-17(20-22)13-7-9-16(10-8-13)21-27(2,23)24/h4-11,18,21H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWJVBAFUXNTDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2Z)-6-fluoro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide](/img/structure/B2702645.png)


![3-Methyl-6-[5-(pyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine](/img/structure/B2702648.png)
![1-[(3-Aminophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B2702649.png)



![4-(N,N-diallylsulfamoyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2702660.png)
![2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2702662.png)

![2-[(4-bromophenyl)sulfanyl]-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2702666.png)


